N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction between 3-acetylbenzoyl chloride and 3-chloro-4-methoxyaniline. The reaction proceeds through an amide bond formation, resulting in the desired product.
Reaction Conditions::- Reactants: 3-acetylbenzoyl chloride, 3-chloro-4-methoxyaniline
- Solvent: Organic solvent (e.g., dichloromethane)
- Temperature: Room temperature
- Catalyst: None required
Industrial Production Methods:: While there is limited information on large-scale industrial production, the compound can be synthesized in a laboratory setting using the above method.
Chemical Reactions Analysis
Reactions::
Amide Bond Formation: The key reaction involves the nucleophilic attack of the amine group of 3-chloro-4-methoxyaniline on the acyl chloride of 3-acetylbenzoyl chloride. This results in the formation of the amide bond.
3-acetylbenzoyl chloride: Used as the acyl chloride reactant.
3-chloro-4-methoxyaniline: The amine reactant.
Organic solvent (e.g., dichloromethane): Provides a suitable medium for the reaction.
Major Products:: The major product is N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (requires further research).
Industry: May serve as a precursor for drug development.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.
Comparison with Similar Compounds
While detailed comparisons are scarce, N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide stands out due to its unique combination of acetyl, chloro, and methoxy substituents. Similar compounds include N-(3-acetylphenyl)-4-methylbenzenesulfonamide .
Properties
Molecular Formula |
C18H19ClN2O5S |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(3-chloro-4-methoxyphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-11(18(23)20-14-6-4-5-13(9-14)12(2)22)21-27(24,25)15-7-8-17(26-3)16(19)10-15/h4-11,21H,1-3H3,(H,20,23) |
InChI Key |
JKXHUYJZWMCJEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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